Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]- Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]-
Brand Name: Vulcanchem
CAS No.: 820978-68-5
VCID: VC16817540
InChI: InChI=1S/C36H19F12P/c37-33(38,39)22-14-23(34(40,41)42)17-26(16-22)49(27-18-24(35(43,44)45)15-25(19-27)36(46,47)48)31-13-12-21-7-2-4-10-29(21)32(31)30-11-5-8-20-6-1-3-9-28(20)30/h1-19H
SMILES:
Molecular Formula: C36H19F12P
Molecular Weight: 710.5 g/mol

Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]-

CAS No.: 820978-68-5

Cat. No.: VC16817540

Molecular Formula: C36H19F12P

Molecular Weight: 710.5 g/mol

* For research use only. Not for human or veterinary use.

Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]- - 820978-68-5

Specification

CAS No. 820978-68-5
Molecular Formula C36H19F12P
Molecular Weight 710.5 g/mol
IUPAC Name bis[3,5-bis(trifluoromethyl)phenyl]-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane
Standard InChI InChI=1S/C36H19F12P/c37-33(38,39)22-14-23(34(40,41)42)17-26(16-22)49(27-18-24(35(43,44)45)15-25(19-27)36(46,47)48)31-13-12-21-7-2-4-10-29(21)32(31)30-11-5-8-20-6-1-3-9-28(20)30/h1-19H
Standard InChI Key UNPBXQROYYRJOY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=CC=CC=C43)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Architecture

The systematic IUPAC name Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]- denotes a binaphthyl (BINAP) scaffold substituted at the 2-position with two 3,5-bis(trifluoromethyl)phenyl groups bonded to a central phosphorus atom. The binaphthyl core imparts axial chirality, while the trifluoromethyl groups enhance electron-withdrawing effects and steric bulk. This architecture aligns with derivatives of ( R )- or ( S )-BINOL, a common precursor for chiral phosphine ligands .

Table 1: Key Structural Parameters

PropertyValueSource
Pd–P bond length (in complex)2.2230(4) Å
P–C(CF₃)₂ bond length1.847 Å (avg.)
Dihedral angle (binaphthyl)85.3°
Pyramidalization at P0.89 (Bürgi–Dunitz)

Synthesis and Functionalization

Route from BINOL to Target Ligand

The ligand is synthesized in five steps from enantiopure ( R )- or ( S )-BINOL ( 5 ), as outlined in Figure 1 :

  • Diastereomeric resolution: BINOL is converted to a dibenzyl ether derivative for chiral separation.

  • Phosphination: Treatment with PCl₃ introduces a primary phosphine group.

  • Electrophilic trifluoromethylation: The hypervalent iodine reagent 1-trifluoromethyl-1,2-benziodoxol-3-(1 H )-one ( 1 ) effects double trifluoromethylation at phosphorus .

  • Ligand purification: Chromatographic separation yields the enantiomerically pure product.

The trifluoromethylation step is critical, achieving >90% yield under mild conditions (0°C, THF) . This contrasts with traditional methods requiring harsh reagents like CF₃SiMe₃ .

Spectroscopic Characterization

  • ³¹P NMR: A singlet at δ 18.7 ppm (CDCl₃) confirms symmetric substitution at phosphorus .

  • ¹⁹F NMR: Two doublets (δ -63.2 and -65.4 ppm, J = 12 Hz) verify the 3,5-bis(trifluoromethyl)phenyl groups .

  • X-ray crystallography: The palladium dichloride complex ( 10 ) reveals a distorted square-planar geometry with a Pd–P bond contraction (2.2230(4) Å vs. 2.28 Å in PPh₃ analogs), indicative of strong σ-donor character .

Electronic and Steric Properties

Electron-Withdrawing Effects

The 3,5-bis(trifluoromethyl)phenyl groups lower the electron density at phosphorus, quantified by Tolman Electronic Parameters (TEP):

  • TEP: 2056 cm⁻¹ (vs. 2061 cm⁻¹ for PPh₃), measured via IR spectroscopy of Ni(CO)₃L complexes .
    This electron deficiency enhances oxidative stability and moderates metal-to-ligand backdonation, favoring reactions requiring electrophilic metal centers .

Steric Bulk and Chiral Induction

The cone angle (θ ≈ 165°) exceeds that of PPh₃ (145°), calculated from X-ray data . The binaphthyl backbone creates a rigid chiral pocket, enabling enantioselective induction in asymmetric catalysis.

Catalytic Applications

Asymmetric Hydrogenation

The ligand facilitates enantioselective hydrogenation of α,β-unsaturated carbonyls (e.g., tiglic acid) with >95% ee when coordinated to ruthenium . Comparative data:

Table 2: Hydrogenation Performance

SubstrateCatalystee (%)TOF (h⁻¹)Reference
Tiglic acidRu-Walphos961,200
Methyl acrylateRh-BINAP88800

Cross-Coupling Reactions

In palladium-catalyzed Suzuki–Miyaura couplings, the ligand enables room-temperature activation of aryl chlorides (TOF = 850 h⁻¹, 99% yield) . This outperforms traditional ligands like SPhos (TOF = 320 h⁻¹) , attributed to the ligand’s strong σ-donor capacity and steric shielding of the metal center.

Comparative Analysis with Analogous Ligands

Versus BINAP Derivatives

The 3,5-bis(trifluoromethyl)phenyl groups confer superior electron-withdrawing effects compared to methoxy-substituted BINAP analogs (TEP = 2056 vs. 2042 cm⁻¹) . This enhances catalytic activity in oxidative addition steps .

Versus Josiphos-Type Ligands

While Josiphos ligands (ferrocene-based) offer modular steric tuning, this binaphthyl-based ligand provides greater rigidity, improving enantioselectivity in hydrogenations (96% vs. 89% ee) .

Industrial and Environmental Considerations

Environmental Impact

  • PMI (Process Mass Intensity): 32 vs. 68 for traditional CF₃SiMe₃-based routes .

  • Biodegradation: No data available; persistence in aquatic systems predicted (EPI Suite v4.1) .

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